Enhanced Antiproliferative Activity in Breast Cancer Cell Lines Relative to Standard Chemotherapy
5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine exhibits superior antiproliferative potency against the MCF-7 breast cancer cell line with an IC50 of 50 µM, and against the more aggressive MDA-MB-231 line with an IC50 of 42 µM. In direct comparison, the standard chemotherapeutic agent Chlorambucil shows significantly weaker activity against these lines, with an IC50 of approximately 78 µM .
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | MCF-7: 50 µM; MDA-MB-231: 42 µM |
| Comparator Or Baseline | Chlorambucil: ~78 µM |
| Quantified Difference | Target compound is 1.56-fold more potent against MCF-7 and 1.86-fold more potent against MDA-MB-231 than Chlorambucil. |
| Conditions | MTT assay, 48h incubation, in vitro breast cancer cell lines . |
Why This Matters
This data demonstrates a clear, quantifiable advantage in anticancer potency over a clinically used standard-of-care, directly supporting its selection for further lead optimization or as a positive control in oncology research.
